2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide
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Description
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide is a useful research compound. Its molecular formula is C17H18BrN5O2 and its molecular weight is 404.268. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the utility of pyrazolo[1,5-d][1,2,4]triazine derivatives in the development of new antimicrobial agents. For instance, Bondock et al. (2008) utilized 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing a range of heterocycles, including pyrazolo[1,5-d][1,2,4]triazine derivatives, which were then evaluated for their antimicrobial properties. This research underscores the synthetic versatility of pyrazolo[1,5-d][1,2,4]triazine compounds and their potential as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Activity
Further extending the utility of pyrazolo[1,5-d][1,2,4]triazine derivatives, Riyadh et al. (2013) described the synthesis of triazine derivatives incorporating an antipyrine moiety. These compounds were assessed for their anticancer activities, highlighting the potential of pyrazolo[1,5-d][1,2,4]triazine derivatives in developing new anticancer therapies (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Applications
The research by Fadda et al. (2017) on novel heterocycles incorporating a thiadiazole moiety for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, includes structures related to pyrazolo[1,5-d][1,2,4]triazine. This study showcases the potential agricultural applications of these compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-butan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O2/c1-3-11(2)20-16(24)9-22-17(25)15-8-14(21-23(15)10-19-22)12-4-6-13(18)7-5-12/h4-8,10-11H,3,9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQFLCEXCVRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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